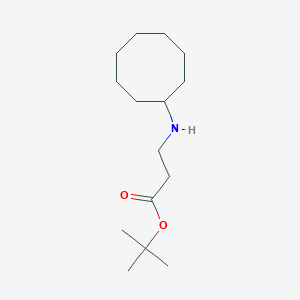

![molecular formula C12H26N2O2 B6340577 tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate CAS No. 1221341-31-6](/img/structure/B6340577.png)

tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of “tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate” involves several steps. One method involves the use of lithium diisopropyl amide in THF at -78 degrees Celsius . The reaction conditions and yields vary depending on the specific synthesis process .Molecular Structure Analysis

The molecular formula of “this compound” is C12H26N2O2. The molecular weight is 230.35 g/mol.Chemical Reactions Analysis

The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C have been shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Aplicaciones Científicas De Investigación

Tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate has a wide range of applications in scientific research. It has been used in the synthesis of various drugs and compounds, such as the anticonvulsant drug phenytoin and the anti-inflammatory drug ibuprofen. In addition, this compound has been used in the synthesis of other compounds, such as 5-methyl-2-phenyl-2-hexenoic acid, which has potential applications in the treatment of Alzheimer's disease. This compound has also been used in research studies to investigate the mechanism of action and biochemical and physiological effects of various drugs and compounds.

Mecanismo De Acción

Tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate has been shown to act as a ligand for several proteins, including the enzyme cytochrome P450 (CYP) and the receptor tyrosine kinase (RTK). It binds to these proteins and modulates their activity, which in turn affects the biochemical and physiological processes in the body. For example, this compound has been found to inhibit the activity of CYP2C9, an enzyme involved in the metabolism of certain drugs. In addition, this compound has been found to activate the RTKs, which are involved in cell signaling pathways.

Biochemical and Physiological Effects

This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of CYP2C9, an enzyme involved in the metabolism of certain drugs. In addition, this compound has been found to activate the RTKs, which are involved in cell signaling pathways. The activation of the RTKs by this compound has been found to lead to the activation of downstream targets, including the transcription factors NF-κB and AP-1, which are involved in inflammation, cell proliferation, and apoptosis. In addition, this compound has been found to modulate the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate has several advantages for use in laboratory experiments. It is a colorless, odorless, and water-soluble compound, making it easy to handle and store. In addition, it is a relatively inexpensive compound, making it an attractive choice for use in research studies. However, this compound also has some limitations. It has a relatively short shelf-life and is susceptible to hydrolysis, making it unsuitable for long-term storage. In addition, this compound has been found to have some toxicity, making it unsuitable for use in certain experiments.

Direcciones Futuras

The potential applications of tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate in scientific research are vast, and there are many future directions in which research could be conducted. One potential area of research is the investigation of the effects of this compound on other proteins, such as G-protein coupled receptors (GPCRs) and ion channels. In addition, further research could be conducted on the mechanism of action of this compound and its effects on various biochemical and physiological processes. Additionally, research could be conducted on the synthesis and optimization of this compound for use in various laboratory experiments. Finally, further research could be conducted on the toxicity of this compound and its potential applications in the synthesis of drugs and other compounds.

Métodos De Síntesis

Tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate is synthesized by a series of reactions including the reaction of tert-butyl bromide with 3-aminopropionitrile, followed by hydrolysis of the resulting tert-butyl 3-cyanopropionate. The reaction is shown in Figure 1. The yield of the reaction is typically high, with yields of up to 99% reported.

Figure 1. Synthesis of tert-Butyl 3-aminopropionate

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 3-[3-(dimethylamino)propylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O2/c1-12(2,3)16-11(15)7-9-13-8-6-10-14(4)5/h13H,6-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRCBBNCPZPAKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNCCCN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340505.png)

![Ethyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340520.png)

![tert-Butyl 3-[(diphenylmethyl)amino]propanoate](/img/structure/B6340533.png)

![tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate](/img/structure/B6340540.png)

![tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate](/img/structure/B6340548.png)

![tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate](/img/structure/B6340560.png)

![tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B6340574.png)

![tert-Butyl 3-[(3-ethoxypropyl)amino]propanoate](/img/structure/B6340584.png)

![tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate](/img/structure/B6340598.png)

![tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate](/img/structure/B6340602.png)

![tert-Butyl 3-{[2-(diethylamino)ethyl]amino}propanoate](/img/structure/B6340605.png)

![tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6340611.png)